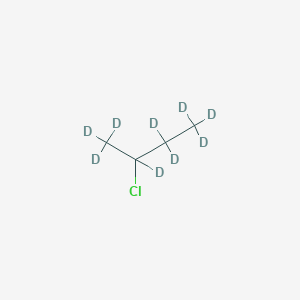

(+/-)-2-Chlorobutane-D9

説明

(±)-2-Chlorobutane-d9 is a deuterated isotopologue of 2-chlorobutane, where nine hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₄D₉Cl, with a molecular weight of 101.62 g/mol . The compound is identified by CAS RN 175540-77-9 and is primarily used in research as an isotopic tracer or internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its non-deuterated counterpart, 2-chlorobutane (C₄H₉Cl, CAS RN 109-69-3), serves as a solvent and intermediate in organic synthesis but lacks deuterium’s unique analytical utility .

特性

IUPAC Name |

2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Chlorobutane-D9 typically involves the deuteration of 2-chlorobutane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of (+/-)-2-Chlorobutane-D9 may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

化学反応の分析

Types of Reactions

(+/-)-2-Chlorobutane-D9 undergoes various chemical reactions, including:

Substitution Reactions: In which the chlorine atom is replaced by another group, such as a hydroxyl group in nucleophilic substitution reactions.

Elimination Reactions: Where the compound loses a hydrogen chloride molecule to form a double bond, resulting in the formation of butenes.

Oxidation Reactions: In which the compound is oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

Substitution: 2-Butanol or 2-Butanone.

Elimination: 1-Butene or 2-Butene.

Oxidation: 2-Butanol or 2-Butanone.

科学的研究の応用

(+/-)-2-Chlorobutane-D9 is used in various scientific research fields, including:

Chemistry: As a tracer in reaction mechanism studies due to its deuterium labeling.

Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.

Medicine: In pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: In the development of stable isotopic standards for analytical techniques like mass spectrometry.

作用機序

The mechanism of action of (+/-)-2-Chlorobutane-D9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s reaction kinetics, leading to different reaction rates and pathways compared to non-deuterated analogs. This can result in unique biological and chemical properties that are valuable in research and industrial applications.

類似化合物との比較

Comparison with Similar Compounds

Structural and Isotopic Differences

(±)-2-Chlorobutane-d9 is distinguished from related compounds by its deuterium substitution and chlorine position . Key comparisons include:

| Compound | CAS RN | Molecular Formula | Molecular Weight | Deuterium Substitution | Chlorine Position |

|---|---|---|---|---|---|

| (±)-2-Chlorobutane-d9 | 175540-77-9 | C₄D₉Cl | 101.62 | 9 D atoms | Secondary (C2) |

| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | 92.56 | None | Primary (C1) |

| 1-Chlorobutane-d9 | 175540-76-8 | C₄D₉Cl | 101.62 | 9 D atoms | Primary (C1) |

| 2-Chlorobutane | 109-69-3* | C₄H₉Cl | 92.56 | None | Secondary (C2) |

*Note: 2-Chlorobutane shares the same CAS RN as 1-chlorobutane in some databases due to historical inconsistencies .

- Deuterium Impact : The substitution of hydrogen with deuterium increases molecular weight by ~9% and alters vibrational frequencies, making (±)-2-Chlorobutane-d9 ideal for isotope-effect studies .

- Positional Isomerism : The chlorine position (C1 vs. C2) affects reactivity. For example, 1-chlorobutane undergoes faster SN2 reactions due to its primary carbon, while 2-chlorobutane (secondary) favors elimination (E2) under basic conditions .

Physical Properties

Deuterium substitution minimally affects boiling points but increases density. Comparative

| Compound | Boiling Point (°C) | Density (g/cm³, 20°C) | Flash Point (°C) |

|---|---|---|---|

| (±)-2-Chlorobutane-d9 | Not reported | Not reported | -6.7† |

| 1-Chlorobutane | 78.5 | 0.886 | -6.7 |

| 2-Chlorobutane | 68–70 | 0.873 | -9.0 |

†Assumed similar to non-deuterated 2-chlorobutane due to analogous hydrocarbon chains .

Hazards and Handling

All chlorinated butanes are flammable (Flash Point < 0°C) and require storage in flame-proof cabinets. Deuterated versions share similar hazards but demand additional precautions to avoid isotopic exchange (e.g., moisture-sensitive handling) .

Research Findings and Case Studies

- Kinetic Isotope Effects (KIE): (±)-2-Chlorobutane-d9 exhibits a KIE of ~2–3 in dehydrohalogenation reactions, slowing reaction rates compared to non-deuterated analogs .

- Analytical Utility: In gas chromatography-mass spectrometry (GC-MS), deuterated 2-chlorobutane improves quantification accuracy by distinguishing analyte signals from background noise .

生物活性

(+/-)-2-Chlorobutane-D9 is a deuterated form of 2-chlorobutane, a compound that has garnered interest in various biological and chemical research fields. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

- Chemical Formula : C₄H₉ClD₉

- Molecular Weight : 92.57 g/mol

- CAS Number : 175540-77-9

- Physical State : Colorless liquid

- Melting Point : -140 °C

- Boiling Point : 78 °C

- Density : 0.872 - 0.874 g/cm³

Synthesis and Derivatives

The synthesis of (+/-)-2-Chlorobutane-D9 can be achieved through various methods, including halogenation of butane or through the use of deuterated reagents. The deuteration enhances the compound's stability and alters its metabolic pathways, making it a valuable tool in biological studies.

Anticonvulsant Activity

Recent studies have indicated that derivatives of chlorobutane compounds exhibit significant anticonvulsant properties. For instance, a series of chlorobutane derivatives were tested in vitro for their ability to inhibit seizures in animal models, showing promising results with IC50 values indicating effective dosages .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines, including:

- Liver (WRL-68)

- Colon (Caco2)

- Breast (MCF-7)

- Prostate (PC-3)

Results demonstrated that certain chlorobutane derivatives exhibited moderate cytotoxicity against these cell lines, with IC50 values ranging from 50 to 100 μM . The structure-activity relationship (SAR) studies suggest that modifications to the chlorobutane structure can enhance its cytotoxic effects.

The biological activity of (+/-)-2-Chlorobutane-D9 is believed to be linked to its ability to interact with specific enzymes and receptors in the body. For example, studies have shown that chlorobutane derivatives can inhibit enzymes involved in neurotransmitter regulation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that certain derivatives may act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of (+/-)-2-Chlorobutane-D9:

- Anticonvulsant Research : A study published in RSC Advances reported on the anticonvulsant activity of chlorobutane derivatives, showing effective seizure control in animal models .

- Cancer Treatment Studies : Research published in PMC explored the cytotoxic effects of chlorobutane compounds against various cancer cell lines, indicating a need for further exploration into their therapeutic potential .

- Neuropharmacological Applications : Investigations into the neuropharmacological effects of chlorobutane derivatives suggest they may serve as candidates for developing treatments for neurodegenerative diseases due to their enzyme inhibition properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。